Glycocholic acid-d4

Beschreibung

Significance of Bile Acids in Biological Systems

Bile acids are steroid acids that are primarily found in the bile of mammals and other vertebrates. wikipedia.org They are synthesized in the liver from cholesterol and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the intestine. wikipedia.orgjamanetwork.comelsevier.es Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism throughout the body. wikipedia.orgmdpi.comnih.gov

Primary and Secondary Bile Acid Classification

Bile acids are broadly categorized into primary and secondary bile acids based on their origin.

Primary Bile Acids: These are synthesized directly in the liver from cholesterol. wikipedia.orgnih.gov In humans, the two main primary bile acids are cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov

Secondary Bile Acids: These are formed in the colon through the action of gut bacteria on primary bile acids. wikipedia.orgnih.gov The primary bile acids that enter the large intestine are modified by bacteria, primarily through a process called dehydroxylation. eclinpath.com This bacterial action converts cholic acid into deoxycholic acid and chenodeoxycholic acid into lithocholic acid. wikipedia.orgnih.gov

| Bile Acid Type | Examples | Origin |

| Primary | Cholic acid, Chenodeoxycholic acid | Synthesized in the liver from cholesterol. wikipedia.orgnih.gov |

| Secondary | Deoxycholic acid, Lithocholic acid | Formed in the colon by bacterial action on primary bile acids. wikipedia.orgnih.gov |

Role of Glycine (B1666218) Conjugation in Bile Acid Metabolism

Before being secreted from the liver into the bile, primary bile acids are typically conjugated with an amino acid, most commonly glycine or taurine (B1682933). wikipedia.orgelsevier.esnih.gov This conjugation process, which involves the formation of an amide bond, increases the water solubility of bile acids. elsevier.es This increased solubility is crucial for their function in the aqueous environment of the small intestine, preventing their passive reabsorption and allowing them to reach concentrations necessary for forming micelles, which are essential for fat digestion and absorption. wikipedia.org In humans, a single enzyme, bile acid-CoA:amino acid N-acyltransferase (BAT), is responsible for catalyzing the conjugation of bile acids with both glycine and taurine. nih.gov The ratio of glycine- to taurine-conjugated bile acids can vary among different mammalian species. cambridge.org

Principles and Advantages of Stable Isotope Labeling in Biological Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. silantes.comsilantes.com It involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). silantes.compharmiweb.com These labeled molecules are chemically identical to their natural counterparts but can be distinguished by their mass, allowing researchers to track their journey through various metabolic pathways. physoc.org

Deuterium as a Tracer in Metabolic Studies

Deuterium (²H), a stable isotope of hydrogen, is an effective tracer in metabolic research. bohrium.comresearchgate.net Its low natural abundance means that when a deuterium-labeled compound is introduced into a system, it can be easily detected against a minimal background signal. bohrium.comisotope.com This technique, often referred to as Deuterium Metabolic Imaging (DMI) when used with magnetic resonance spectroscopy (MRS), allows for the non-invasive, three-dimensional mapping of metabolic processes in real-time. isotope.comyale.edu The use of deuterium-labeled substrates, such as deuterated glucose, enables the study of key energy metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle. yale.edumdpi.com

The primary advantages of using deuterium as a tracer include:

Non-radioactivity: Deuterium is a stable isotope and does not emit radiation, making it safe for use in human studies. researchgate.netmetsol.com

High Sensitivity: The low natural abundance of deuterium allows for sensitive detection of the labeled molecules. bohrium.comisotope.com

Minimal Isotope Effect: The small mass difference between hydrogen and deuterium generally results in a minimal kinetic isotope effect, meaning the labeled molecule behaves very similarly to the unlabeled one in biochemical reactions. bohrium.com

Isotopic Purity and Positional Specificity Considerations for Glycocholic-2,2,4,4-d4 Acid

For a deuterated standard like Glycocholic-2,2,4,4-d4 acid to be effective, two key factors are crucial: isotopic purity and positional specificity.

Isotopic Purity: This refers to the percentage of the compound that is indeed labeled with the stable isotope. High isotopic purity is essential for accurate quantification, as it minimizes interference from unlabeled or partially labeled molecules.

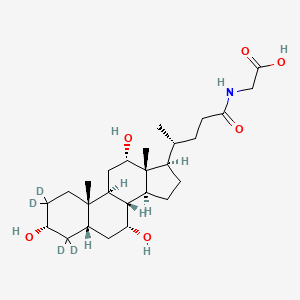

Positional Specificity: This indicates the precise location of the deuterium atoms within the molecule. In Glycocholic-2,2,4,4-d4 acid, the "2,2,4,4-d4" designation signifies that four deuterium atoms have specifically replaced the hydrogen atoms at the 2nd and 4th carbon positions of the cholic acid steroid nucleus. This precise labeling is critical for ensuring that the standard can be clearly distinguished from its endogenous counterpart and other metabolites in mass spectrometry analysis.

Overview of Glycocholic-2,2,4,4-d4 Acid as a Critical Analytical and Research Standard

Glycocholic-2,2,4,4-d4 acid is a valuable tool in clinical and research settings, particularly in the field of metabolomics. isotope.comisotope.com It is primarily used as an internal standard for the quantification of glycocholic acid in biological samples, such as serum, using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). pubcompare.ainih.gov The use of a stable isotope-labeled internal standard like Glycocholic-2,2,4,4-d4 acid improves the accuracy and reproducibility of these measurements by correcting for variations in sample preparation and instrument response. caymanchem.com This allows for reliable assessment of bile acid profiles, which can be indicative of various metabolic diseases and liver conditions. the-scientist.comnovapublishers.comnih.gov

The D4 labeled glycocholic acid standard is instrumental in studies investigating:

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-WZQUIQSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339959 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-15-1 | |

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of Glycocholic 2,2,4,4 D4 Acid

Strategies for Glycocholic Acid Chemical Synthesis

The foundational step in producing deuterated glycocholic acid is the efficient synthesis of the parent (unlabeled) molecule. This involves forming an amide bond between the carboxylic acid group of cholic acid and the amino group of glycine (B1666218). google.com The primary challenge is activating the cholic acid's carboxyl group to facilitate nucleophilic attack by the amine. Two prevalent strategies are the use of condensation agents and the mixed anhydride (B1165640) route. frontiersin.org

Condensation Agent-Based Approaches

Condensation agents are widely used in organic synthesis to facilitate the formation of amide bonds by activating carboxylic acids. highfine.comtcichemicals.com In the synthesis of glycocholic acid, a condensing agent reacts with cholic acid to form a reactive intermediate. This intermediate is then readily attacked by the amino group of glycine or a glycine ester to form the desired amide bond. frontiersin.org

Commonly employed condensation agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Other reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have also been utilized, sometimes offering higher yields. frontiersin.org While often straightforward, a drawback of these methods can be the difficulty in removing by-products, such as the urea (B33335) formed from carbodiimide (B86325) reagents, which may necessitate additional purification steps. frontiersin.org

Mixed Anhydride Route for Amide Bond Formation

The mixed anhydride method is a classic and effective technique for amide bond formation, particularly in peptide synthesis. organicreactions.orghighfine.com This approach involves a two-step process. First, cholic acid is reacted with an alkyl chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. google.comcdnsciencepub.comresearchgate.net This reaction forms a mixed carboxylic-carbonic anhydride, which is a highly activated form of the cholic acid. researchgate.net

In the second step, this activated intermediate is treated with a glycine ester. google.comgoogle.com The amine group of the glycine ester performs a nucleophilic attack on the anhydride, leading to the formation of the glycocholic acid ester and displacing the carbonate portion as carbon dioxide and an alcohol. google.com Subsequent hydrolysis of the ester yields the final glycocholic acid product. This method is valued for its rapid reaction rates and generally good yields, making it a cost-effective option for large-scale preparations. highfine.com

| Methodology | Description | Advantages | Disadvantages | Common Reagents |

|---|---|---|---|---|

| Condensation Agent-Based | Direct coupling of cholic acid and glycine using an activating agent. frontiersin.org |

|

| DCC, EDCI, DMT-MM, HATU, PyBOP. frontiersin.org |

| Mixed Anhydride Route | Two-step activation of cholic acid with an alkyl chloroformate, followed by reaction with glycine. google.com |

|

| Isobutyl chloroformate, Ethyl chloroformate, Triethylamine, N-methylmorpholine. google.comcdnsciencepub.com |

Deuterium (B1214612) Labeling Techniques for Glycocholic-2,2,4,4-d4 Acid Preparation

The synthesis of Glycocholic-2,2,4,4-d4 acid begins with the preparation of the isotopically labeled precursor, Cholic acid-2,2,4,4-d4. caymanchem.comisotope.comsigmaaldrich.com The deuterium atoms are strategically installed on the steroid A-ring before the conjugation with glycine.

Site-Specific Deuteration (e.g., 2,2,4,4 positions)

The incorporation of deuterium at the C-2 and C-4 positions of the cholic acid molecule is achieved by exploiting the chemistry of ketones. The hydrogens on carbons alpha (adjacent) to a carbonyl group are acidic and can be removed by a base to form an enolate intermediate. mdpi.com In a synthetic precursor to cholic acid where the C-3 hydroxyl group is oxidized to a ketone (3-oxo-cholanoic acid derivative), the protons at the C-2 and C-4 positions become acidic.

The deuteration is typically performed via a base-catalyzed hydrogen-deuterium exchange reaction. mdpi.comlibretexts.org The 3-keto steroid intermediate is treated with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a base. The base removes the α-hydrogens at C-2 and C-4, forming enolates, which are then quenched by D₂O, replacing the hydrogen with deuterium. libretexts.orgnih.gov By using an excess of D₂O and allowing the reaction to proceed through multiple cycles of deprotonation and deuteration, all four α-hydrogens can be replaced. libretexts.org Following the exchange reaction, the 3-keto group is reduced back to the 3α-hydroxyl group to yield Cholic acid-2,2,4,4-d4. This labeled intermediate is then conjugated with glycine using the methods described in section 2.1.

Optimization of Isotopic Incorporation and Yields

Deuterium Source: A highly enriched deuterium source, such as D₂O with >99.8% purity, is essential.

Reaction Conditions: The base-catalyzed exchange reaction is driven to completion by using a large excess of the deuterium source and allowing sufficient reaction time for multiple exchange cycles to occur. libretexts.org Anhydrous solvents are used in subsequent steps to prevent back-exchange of deuterium for hydrogen.

Coupling Reaction: The yield of the final conjugation step is maximized by carefully selecting the coupling method (condensation agent or mixed anhydride) and optimizing parameters such as solvent, temperature, and stoichiometry. frontiersin.orgcdnsciencepub.com For instance, the one-pot synthesis of glycocholic acid from ursodeoxycholic acid (a stereoisomer of chenodeoxycholic acid) using an azacarbene chloride hydrochloride condensing agent has been reported with yields over 90%. frontiersin.org

Quality Control and Characterization of Isotopic Purity and Structure

Rigorous analytical characterization is required to confirm the identity, chemical purity, and isotopic purity of the final Glycocholic-2,2,4,4-d4 acid product. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the successful incorporation of deuterium and determining isotopic purity. nih.govresearchgate.net The technique verifies the expected mass shift (M+4) compared to the unlabeled compound. sigmaaldrich.com By analyzing the relative intensities of the mass signals for the unlabeled (d₀), partially labeled (d₁, d₂, d₃), and fully labeled (d₄) species, the isotopic enrichment can be accurately calculated. rsc.orgnih.gov

Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the final product, ensuring it is free from starting materials and reaction by-products.

| Parameter | Typical Specification | Analytical Method | Purpose |

|---|---|---|---|

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) | Confirms the percentage of molecules that are correctly labeled with four deuterium atoms. nih.gov |

| Chemical Purity | ≥98% (CP) | HPLC, NMR | Ensures the sample is free of chemical impurities, such as starting materials or side-products. |

| Mass Shift | M+4 | Mass Spectrometry (MS) | Verifies the incorporation of four deuterium atoms by observing the increase in molecular weight. sigmaaldrich.com |

| Structural Confirmation | Matches reference spectra | ¹H NMR, ¹³C NMR | Confirms the correct chemical structure and the specific location of the deuterium labels. nih.govnih.gov |

Advanced Analytical Applications and Methodologies Utilizing Glycocholic 2,2,4,4 D4 Acid

Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. The strategy involves adding a known quantity of a stable isotope-labeled version of the analyte, such as Glycocholic-2,2,4,4-d4 acid, to a sample before processing. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during mass spectrometry analysis. sigmaaldrich.com By measuring the ratio of the signal from the natural analyte to the signal from the labeled internal standard, an accurate and absolute quantification can be achieved.

Glycocholic-2,2,4,4-d4 Acid as an Internal Standard in LC-MS/MS and GC-MS

Glycocholic-2,2,4,4-d4 acid (GCA-d4) is an ideal internal standard for the quantification of glycocholic acid (GCA) in complex biological samples like human serum. nih.govresearchgate.net In liquid chromatography-tandem mass spectrometry (LC-MS/MS), GCA-d4 co-elutes with the endogenous GCA, but is distinguished by its higher mass-to-charge ratio (m/z) due to the presence of four deuterium (B1214612) atoms. nih.gov This allows the mass spectrometer to detect both compounds simultaneously. The use of a stable isotope-labeled internal standard is crucial for overcoming matrix effects and variations in instrument response, which are common challenges in bioanalysis. sigmaaldrich.com

LC-MS/MS has become the mainstream method for bile acid analysis due to its high sensitivity, specificity, and low detection limits. nih.gov While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires time-consuming derivatization of the analytes, making it less suitable for high-throughput clinical applications. researchgate.net The vast majority of modern quantitative methods for bile acids, therefore, rely on LC-MS/MS in combination with deuterated internal standards like GCA-d4. nih.govmdpi.comnih.gov

Method Validation Parameters: Precision, Accuracy, Linearity, and Detection Limits

Analytical methods employing Glycocholic-2,2,4,4-d4 acid as an internal standard are rigorously validated to ensure they are suitable for their intended purpose. europa.eu Validation assesses several key performance characteristics according to established guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.neteuropa.eu

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. europa.eu

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is typically evaluated by the correlation coefficient (R²) of the calibration curve. researchgate.net

Detection Limits , including the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. europa.euresearchgate.net The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu

Methods utilizing GCA-d4 and other deuterated bile acid standards demonstrate excellent performance across these parameters, making them highly reliable for research and clinical diagnostics. researchgate.netacs.orgnih.govnih.gov

| Parameter | Reported Value | Methodology | Source |

|---|---|---|---|

| Precision (Intra-day RSD) | ≤1.30% | ID-LC-MS/MS for GCA using GCA-d4 | researchgate.net |

| Precision (Inter-day RSD) | ≤1.80% | ID-LC-MS/MS for GCA using GCA-d4 | researchgate.net |

| Accuracy (Recovery) | 99.87–100.43% | ID-LC-MS/MS for GCA using GCA-d4 | researchgate.net |

| Linearity (R²) | >0.999 | ID-LC-MS/MS for GCA using GCA-d4 | researchgate.net |

| Limit of Quantification (LOQ) | 0.05 ng/mL | ID-UPLC-MS/MS for GCA using D5-GCA | nih.gov |

| Limit of Detection (LOD) | 0.01 ng/mL | ID-UPLC-MS/MS for GCA using D5-GCA | nih.gov |

Biological Sample Preparation and Extraction Protocols

Meticulous sample preparation is required to isolate bile acids from complex biological matrices like serum, plasma, and tissue, and to remove interfering substances such as proteins and lipids. nih.govcreative-proteomics.com The addition of an internal standard like Glycocholic-2,2,4,4-d4 acid at the beginning of this process is critical for correcting analyte losses during extraction. creative-proteomics.com

Protein Precipitation for Bile Acid Release

Protein precipitation is a common first step in the extraction of bile acids from serum and plasma. nih.govcreative-proteomics.com This technique uses an organic solvent, typically methanol or acetonitrile, to denature and precipitate the abundant proteins present in these samples. nih.govcreative-proteomics.com Serum proteins can interfere with analysis by binding to bile acids. nih.gov

A typical procedure involves adding the deuterated internal standard (e.g., GCA-d4) to the serum sample, followed by the slow addition of a 3- to 4-fold excess volume of cold methanol or acetonitrile. nih.govcreative-proteomics.com The mixture is vortexed thoroughly to ensure complete protein denaturation and then centrifuged at high speed. nih.govcreative-proteomics.com The resulting supernatant, which contains the bile acids and the internal standard, is carefully collected for further purification or direct analysis. nih.govcreative-proteomics.com The supernatant is often evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system. creative-proteomics.com

Solid-Phase Extraction Optimization

Following protein precipitation, Solid-Phase Extraction (SPE) is frequently used to further purify and concentrate bile acids from the sample extract. creative-proteomics.com SPE separates compounds based on their physical and chemical properties as they interact with a solid sorbent. creative-proteomics.com For bile acid analysis, reversed-phase C18 cartridges are commonly employed. nih.govresearchgate.net

An optimized SPE protocol involves several steps:

Column Conditioning: The C18 cartridge is first conditioned with methanol and then equilibrated with water to ensure optimal binding of the bile acids. creative-proteomics.comnih.gov

Sample Loading: The sample extract (from protein precipitation) is loaded onto the cartridge, where the bile acids bind to the C18 sorbent. creative-proteomics.com

Washing: The cartridge is washed with water or a weak organic solvent to remove salts and other hydrophilic impurities while the bile acids are retained. creative-proteomics.comnih.gov

Elution: The purified bile acids are eluted from the cartridge using a strong organic solvent, such as methanol. creative-proteomics.comnih.gov

This process effectively removes interfering substances and concentrates the analytes, leading to improved sensitivity and accuracy. Optimized SPE methods can achieve high recovery rates for a wide range of bile acids, often between 89% and 100%. nih.gov

Chromatographic Separation Techniques for Bile Acid Profiling

Chromatography is essential for separating the complex mixture of bile acids found in biological samples before their detection by mass spectrometry. nih.gov Effective separation is particularly crucial for distinguishing between isomers (compounds with the same mass but different structures), which cannot be differentiated by the mass spectrometer alone. nih.govcreative-proteomics.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for bile acid profiling. nih.govcreative-proteomics.com

These methods typically utilize reversed-phase columns, most commonly C18 columns, which separate molecules based on their hydrophobicity. nih.govmdpi.comsigmaaldrich.com A gradient elution is employed, where the mobile phase composition is changed over time to effectively separate the diverse range of bile acid species, from the more hydrophilic conjugated bile acids to the more hydrophobic unconjugated forms. nih.govmdpi.com The mobile phases usually consist of an aqueous component (like water with additives such as formic acid or ammonium acetate to improve ionization) and an organic component (such as methanol or acetonitrile). nih.govmdpi.comsigmaaldrich.com The development of UPLC, which uses smaller particle-size columns, has enabled faster analysis times and improved resolution compared to traditional HPLC. acs.org

| Column Type | Mobile Phase A | Mobile Phase B | Analysis Time | Source |

|---|---|---|---|---|

| Reversed Phase C18 | Water/Methanol | Methanol | Not Specified | nih.gov |

| Waters BEH C18 (1.7µm) | Not Specified | Not Specified | Not Specified | nih.gov |

| Ascentis Express C18 (2.7 µm) | Water with 5 mM ammonium acetate and 0.012% formic acid | Methanol with 5 mM ammonium acetate and 0.012% formic acid | 14 minutes | sigmaaldrich.com |

| Waters ACQUITY UPLC BEH C18 (1.7 µm) | Water with 2 mM ammonium acetate and 0.1% formic acid | Acetonitrile/Methanol (50:50) with 2 mM ammonium acetate and 0.1% formic acid | 7 minutes | nih.gov |

UPLC and HPLC in Bile Acid Mixtures

Ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating the complex mixtures of bile acids found in biological samples. nih.govfrontiersin.org The structural similarity among bile acids necessitates high-resolution chromatographic methods for their accurate profiling. sciex.com In these methods, Glycocholic-2,2,4,4-d4 acid is introduced into samples at a known concentration to serve as an internal standard (IS). nih.govthermofisher.cn

The use of reversed-phase columns, particularly C18 chemistry, is a common strategy for separating bile acids. nih.govmedpace.comresearchgate.net Gradient elution, typically involving a mixture of aqueous and organic mobile phases like water and acetonitrile/methanol with additives such as formic acid or ammonium acetate, is employed to achieve optimal separation of dozens of bile acid species within a single analytical run. nih.govthermofisher.cnnih.gov For instance, one UPLC-MS/MS method utilizes a C18 column with a gradient of acidified water and acetonitrile to resolve 46 different bile acids in a 45-minute run. nih.gov Another rapid UPLC method achieves separation of 15 bile acids in just 7 minutes using a specialized C18 column (Cortecs T3) maintained at 60 °C. nih.gov

The function of Glycocholic-2,2,4,4-d4 acid is to account for any variability during sample preparation—such as extraction efficiency—and instrumental analysis. sciex.com Since the deuterated standard has nearly identical physicochemical properties to the native glycocholic acid, it co-elutes and behaves similarly throughout the entire analytical process. chromatographyonline.com This allows for accurate quantification by calculating the peak area ratio of the endogenous analyte to the internal standard.

Table 1: Examples of UPLC/HPLC Conditions for Bile Acid Analysis Using Deuterated Internal Standards

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 thermofisher.cn |

| Technique | LC-MS/MS | UHPLC-MS/MS | HPLC-MS/MS |

| Column | Reverse-phase solid-core C18 | Cortecs T3, 2.7 µm (2.1 x 30 mm) | Hypersil GOLD C18, 1.9 µm (100 x 2.1 mm) |

| Column Temp. | Not Specified | 60 °C | 50 °C |

| Mobile Phase | A: Acidified WaterB: Acetonitrile | A: Water, 0.1% ammonium formate, 0.01% formic acidB: Acetonitrile/Isopropanol (50/50), 0.1% ammonium formate, 0.01% formic acid | A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol with 0.1% Formic Acid |

| Gradient Time | 45 minutes | 7 minutes | 10 minutes |

| Internal Standard | Glycocholic acid-d4 (d4-GCA) included in a mix of 14 deuterated standards. | This compound (d4-GCA) included in a mix of 5 deuterated standards. | This compound included in a mix of deuterated standards. |

Strategies for Resolving Bile Acid Isomers and Analogs

A significant challenge in bile acid analysis is the presence of numerous isomers and analogs—compounds with the same molecular weight but different spatial arrangements or minor structural modifications. sciex.commdpi.com For example, glycoursodeoxycholic acid (GUDCA), glycochenodeoxycholic acid (GCDCA), and glycodeoxycholic acid (GDCA) are isobaric, meaning they have identical masses and can be difficult to differentiate by mass spectrometry alone. nih.govrestek.com

Effective chromatographic separation is therefore crucial for the unambiguous identification and quantification of these individual bile acid species. sciex.comnih.gov Method development focuses on optimizing column chemistry, mobile phase composition, and gradient profiles to achieve baseline separation of these challenging isomer groups. nih.govnih.gov The ability of a method to resolve isobars is a key indicator of its robustness and accuracy. nih.gov For instance, specific UPLC conditions have been developed to successfully separate isobaric groups such as TUDCA, TCDCA, and TDCA, as well as GUDCA, GCDCA, and GDCA. nih.gov

Mass Spectrometric Detection and Data Processing

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the gold standard for the sensitive and specific detection of bile acids. nih.govnih.gov Glycocholic-2,2,4,4-d4 acid is ideally suited for these LC-MS/MS applications due to its mass shift of +4 atomic mass units compared to its endogenous counterpart. sigmaaldrich.comsigmaaldrich.com Detection is typically performed using an electrospray ionization (ESI) source operating in negative ion mode, as bile acids readily form [M-H]⁻ ions. nih.govnih.gov

Multiple Reaction Monitoring (MRM) for Targeted Bile Acid Analysis

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional specificity and sensitivity for quantifying target molecules in complex mixtures. nih.govresearchgate.net In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the [M-H]⁻ ion of the bile acid), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific, characteristic fragment ion, known as the product ion. nih.gov This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other compounds. nih.gov

For the analysis of glycocholic acid and its deuterated standard, specific MRM transitions are established. For Glycocholic acid (GCA), the precursor ion is typically m/z 464.3, which fragments to a product ion of m/z 74.0, corresponding to the glycine (B1666218) moiety. nih.gov For Glycocholic-2,2,4,4-d4 acid (d4-GCA), the precursor ion is m/z 468.3 due to the four deuterium atoms. It fragments to the same product ion of m/z 74.0, as the deuterium labels are on the steroid core, not the glycine portion. nih.gov Monitoring these unique mass transitions allows for the simultaneous and independent quantification of both the analyte and its internal standard. nih.govnih.gov

Table 2: Representative MRM Parameters for Glycocholic Acid and its Deuterated Standard

| Compound | Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Voltage (V) | Reference |

| Glycocholic acid (GCA) | Analyte | 464.28 | 74.00 | 34 | nih.gov |

| Glycocholic-2,2,4,4-d4 acid (d4-GCA) | Internal Standard | 468.28 | 74.00 | 34 | nih.gov |

Mitigation of Matrix Effects and Endogenous Interference

One of the most significant challenges in quantitative LC-MS analysis of biological samples is the "matrix effect". myadlm.orgchromatographyonline.com This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., phospholipids, salts, other metabolites in plasma or serum) interfere with the ionization of the target analyte in the MS source, causing either ion suppression or enhancement. sciex.comchromatographyonline.com This can lead to significant inaccuracies and poor reproducibility in quantification. chromatographyonline.com

The use of a co-eluting stable isotope-labeled internal standard like Glycocholic-2,2,4,4-d4 acid is the most effective strategy to correct for matrix effects. chromatographyonline.comchromatographyonline.comwaters.com Because the deuterated standard is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. chromatographyonline.com While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. waters.com This ratio-based calculation effectively cancels out the impact of the matrix, leading to accurate and precise quantification. chromatographyonline.com

Endogenous interference occurs from the presence of the analyte itself in the "blank" matrix used to prepare calibration standards. medpace.com To overcome this, calibration standards are often prepared in a surrogate matrix, such as double charcoal-stripped human serum, which is depleted of endogenous bile acids. medpace.com The addition of Glycocholic-2,2,4,4-d4 acid to all samples, calibrators, and quality controls ensures that any variability in sample processing or instrumental response is accounted for across the entire analytical batch. nih.govthermofisher.cn

Metabolic Tracing and Flux Analysis with Glycocholic 2,2,4,4 D4 Acid

Elucidation of Bile Acid Biosynthesis and Transformation Pathways

Stable isotope-labeled compounds are indispensable for dissecting the complex pathways of bile acid metabolism. isotope.com Glycocholic-2,2,4,4-d4 acid, by providing a precise quantitative reference, underpins studies that trace the journey of bile acids from their synthesis in the liver to their transformation by the gut microbiota. isotope.commedchemexpress.com

Tracing Cholesterol Catabolism to Primary Bile Acids

The biosynthesis of primary bile acids, including cholic acid (the precursor to glycocholic acid), represents the major pathway for cholesterol catabolism. nih.govnih.gov Stable isotope tracers, such as deuterium-labeled water (D₂O) and ¹³C-labeled cholesterol, are employed to investigate the kinetics of cholesterol conversion to bile acids. nih.govnih.gov These studies allow for the quantification of the rate of bile acid synthesis, providing insights into cholesterol homeostasis.

While Glycocholic-2,2,4,4-d4 acid is not typically used as the primary tracer to follow the entire de novo synthesis pathway from cholesterol, it is essential for accurately quantifying the resulting glycocholic acid pool. By serving as an internal standard, it enables the precise measurement of the newly synthesized, unlabeled glycocholic acid, which is a direct product of cholesterol catabolism and subsequent conjugation. thermofisher.cnnih.gov This accurate quantification is vital for calculating synthesis rates and understanding the regulation of this metabolic pathway. nih.gov

Table 1: Isotopic Tracers in Cholesterol and Bile Acid Synthesis Studies

| Tracer | Application | Key Findings |

| Deuterium (B1214612) Oxide (D₂O) | In vitro and in vivo labeling of newly synthesized cholesterol and bile acids. nih.gov | Demonstrates the incorporation of deuterium from body water into cholesterol and its subsequent transformation into bile acids, allowing for the study of synthesis pathways. nih.gov |

| ¹³C-Labeled Cholesterol | In vivo studies of cholesterol turnover and conversion to bile acids. nih.gov | Enables the calculation of kinetic parameters such as the fractional conversion of cholesterol to primary bile acids. researchgate.net |

| Glycocholic-2,2,4,4-d4 acid | Internal standard for quantification of glycocholic acid. thermofisher.cnnih.gov | Provides the accuracy and precision required for metabolic flux analysis by correcting for sample preparation variability and matrix effects in mass spectrometry. nih.gov |

Investigating Glycine (B1666218) Conjugation Dynamics

In the liver, primary bile acids like cholic acid undergo conjugation with amino acids, primarily glycine or taurine (B1682933), to form conjugated bile acids such as glycocholic acid. isotope.comnih.gov This conjugation process is crucial as it increases the amphipathic nature of bile acids, making them more efficient in the emulsification of dietary fats. youtube.comyoutube.com The ratio of glycine to taurine-conjugated bile acids can vary and is influenced by factors such as diet and species. nih.gov

The study of glycine conjugation dynamics involves measuring the rate at which cholic acid is conjugated with glycine. While tracers like labeled glycine could be used to directly measure this flux, Glycocholic-2,2,4,4-d4 acid plays a pivotal role by enabling the accurate quantification of the total glycocholic acid pool. This allows researchers to determine the net outcome of conjugation and deconjugation processes within the enterohepatic circulation. nih.govnih.gov By providing a reliable baseline, it helps in assessing how different physiological states or therapeutic interventions affect the balance of glycine conjugation. nih.gov

Analysis of Bacterial Transformation in the Microbiome Context

Bile acids that escape reabsorption in the small intestine enter the colon, where they are extensively metabolized by the gut microbiota. mdpi.com A key transformation is the deconjugation of glycine or taurine from conjugated bile acids, a reaction catalyzed by bacterial bile salt hydrolases (BSHs). nih.gov Following deconjugation, the primary bile acid (cholic acid) can be further transformed by other bacterial enzymes, such as 7α-dehydroxylase, into secondary bile acids like deoxycholic acid. mdpi.com

In vitro models using human fecal microbiota have been employed to study the bacterial metabolism of primary conjugated bile acids. nih.govreading.ac.uk In such studies, the introduction of a known amount of a substrate like glycocholic acid allows researchers to observe its transformation over time. The use of Glycocholic-2,2,4,4-d4 acid as a tracer in these systems would enable unambiguous tracking of the deuterated cholic acid backbone as it is deconjugated and potentially converted into other deuterated bile acid species. This allows for precise measurement of the rates and pathways of bacterial bile acid metabolism, and helps to identify the specific bacterial genera responsible for these transformations. nih.govreading.ac.uk

Table 2: Bacterial Genera Associated with Glycine-Conjugated Bile Acid Deconjugation

| Bacterial Genus | Association with Deconjugation | Study Context |

| Gemmiger | Significantly associated with the deconjugation of glycine-conjugated bile acids. reading.ac.uk | In vitro fermentation of human fecal microbiota with individual conjugated primary bile acids. reading.ac.uk |

| Eubacterium | Associated with the deconjugation of taurocholic acid. reading.ac.uk | In vitro fermentation of human fecal microbiota with individual conjugated primary bile acids. reading.ac.uk |

| Ruminococcus | Associated with the deconjugation of taurocholic acid. reading.ac.uk | In vitro fermentation of human fecal microbiota with individual conjugated primary bile acids. reading.ac.uk |

Investigation of Bile Acid Receptor Interactions and Signaling Mechanisms

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating their own synthesis, as well as lipid and glucose metabolism. nih.govresearchgate.net Glycocholic acid interacts with key receptors such as the Farnesoid X Receptor (FXR) and the G-protein Coupled Bile Acid Receptor 5 (TGR5). nih.govresearchgate.net

Farnesoid X Receptor (FXR) Ligand Binding and Activation Studies

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids. researchgate.net The binding of bile acids to the FXR ligand-binding domain (LBD) triggers a conformational change that recruits coactivators and regulates the transcription of target genes involved in bile acid homeostasis. nih.gov Glycocholic acid is a known endogenous ligand for FXR. researchgate.net While chenodeoxycholic acid is the most potent natural agonist, glycocholic acid also contributes to the activation of FXR signaling. nih.gov

In studies of FXR ligand binding, isotopically labeled compounds are valuable tools. While high-resolution crystal structures have been obtained for FXR in complex with some ligands, studying the conformational dynamics in solution can be achieved using techniques like hydrogen/deuterium exchange mass spectrometry. nih.gov Furthermore, in competitive binding assays, a labeled ligand can be used to determine the binding affinity of unlabeled compounds. Although not explicitly documented in available literature for this specific purpose, Glycocholic-2,2,4,4-d4 acid could potentially be used in such assays to study the binding of other molecules to FXR. Its primary role, however, remains the precise quantification of glycocholic acid in studies examining the downstream effects of FXR activation. nih.gov

Table 3: Relative Potency of Bile Acids as FXR Agonists

| Bile Acid | Potency |

| Chenodeoxycholic acid (CDCA) | Most potent endogenous agonist. nih.gov |

| Deoxycholic acid (DCA) | High potency. nih.gov |

| Lithocholic acid (LCA) | Moderate potency. nih.gov |

| Glycocholic acid (GCA) | Activates FXR, but is a less potent agonist than unconjugated CDCA. researchgate.net |

| Cholic acid (CA) | Weak agonist. nih.gov |

G-protein Coupled Bile Acid Receptor 5 (TGR5) Modulatory Effects

TGR5, also known as GPBAR1, is a cell surface receptor that is activated by bile acids, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling pathways. nih.gov TGR5 activation is involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses. nih.gov

Table 4: Research Findings on Glycocholic Acid and TGR5

| Research Finding | Cell/System Studied | Implication |

| Increased gene expression of TGR5 and S1PR2. medchemexpress.com | Cholangiocarcinoma cell lines treated with glycocholic acid. | Suggests a role for glycocholic acid in modulating bile acid receptor expression in cancer cells. medchemexpress.com |

| Weak TGR5 agonist activity. nih.gov | In vitro receptor activation assays. | Secondary bile acids are the more potent endogenous ligands for TGR5. nih.gov |

| Contribution to overall TGR5 activation by serum bile acids. nih.gov | Monocytes from patients with liver failure. | Demonstrates that the cumulative effect of the entire bile acid pool, including glycocholic acid, can lead to significant TGR5 activation. nih.gov |

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Engagement

Recent research has identified conjugated bile acids as signaling molecules that can activate specific cell surface receptors. One such receptor is the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G-protein-coupled receptor highly expressed in liver hepatocytes. nih.gov Studies have shown that conjugated bile acids, including glycocholic acid, activate S1PR2. nih.gov This engagement initiates downstream signaling cascades, notably the ERK1/2 and AKT pathways, which are crucial for regulating hepatic lipid and sterol metabolism. nih.govnih.gov

The use of Glycocholic-2,2,4,4-d4 acid in this context allows for precise tracing of the interaction between exogenous glycocholic acid and the S1PR2 receptor. By tracking the labeled molecule, researchers can determine the specific contribution of this bile acid to the activation of S1PR2 and its downstream effects on gene expression, independent of the body's endogenous bile acids. nih.gov The S1PR2 antagonist JTE-013 has been shown to inhibit the activation of these pathways by glycocholic acid, further confirming the specific engagement of this receptor. nih.gov

| Component | Type | Function in the Pathway |

|---|---|---|

| Glycocholic Acid | Ligand (Conjugated Bile Acid) | Binds to and activates the S1PR2 receptor. nih.gov |

| S1PR2 | G-Protein-Coupled Receptor | Transduces the extracellular signal from bile acid binding to intracellular pathways. nih.gov |

| ERK1/2 | Signaling Protein (Kinase) | Activated downstream of S1PR2; involved in regulating cellular processes. nih.govnih.gov |

| AKT | Signaling Protein (Kinase) | Activated downstream of S1PR2; a key component of insulin (B600854) signaling and nutrient metabolism. nih.govnih.gov |

| Sphingosine Kinase 2 (SphK2) | Enzyme | Upregulated by S1PR2 activation; plays a pivotal role in regulating nuclear S1P levels and gene expression. nih.gov |

Studies on Bile Acid Transport and Enterohepatic Circulation

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine. youtube.com After being synthesized in the liver and secreted into the small intestine to aid in fat digestion, the vast majority (about 95%) of bile acids are reabsorbed and returned to the liver via the portal vein for reuse. youtube.commdpi.com This circuit is critical for maintaining cholesterol homeostasis and digestive function. researchgate.net

Isotope dilution and tracing techniques are essential for studying the kinetics of this circulation. nih.govmdpi.com By administering a known amount of Glycocholic-2,2,4,4-d4 acid and monitoring its appearance and disappearance in blood samples over time, researchers can quantify key parameters of the enterohepatic circulation. nih.gov These measurements include the total circulating bile acid pool size, the cycling frequency, and the efficiency of intestinal reabsorption and hepatic extraction. nih.gov Such studies provide a dynamic view of how this pathway functions in health and is altered in various disease states.

| Stage | Location | Process |

|---|---|---|

| Synthesis & Secretion | Liver (Hepatocytes) | Primary bile acids are synthesized from cholesterol and conjugated before being secreted into bile. youtube.com |

| Storage | Gallbladder | Bile is stored and concentrated between meals. |

| Release & Function | Small Intestine (Duodenum) | Bile is released post-meal to emulsify dietary fats for digestion and absorption. mdpi.com |

| Reabsorption | Small Intestine (Ileum) | Approximately 95% of bile acids are reabsorbed into the portal circulation. youtube.com |

| Hepatic Uptake | Liver (Hepatocytes) | Bile acids are efficiently extracted from the portal vein blood for resecretion. youtube.comcreative-proteomics.com |

| Excretion | Colon / Feces | The small fraction (approx. 5%) of bile acids not reabsorbed is excreted. researchgate.net |

Molecular Mechanisms of Intestinal Bile Acid Absorption

The reabsorption of bile acids from the intestinal lumen is a complex process involving multiple transport mechanisms. The primary mechanism for the uptake of conjugated bile acids like glycocholic acid is active transport, which occurs predominantly in the terminal ileum. youtube.com This process is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT, also known as SLC10A2), which efficiently moves bile acids into the intestinal epithelial cells. researchgate.net In addition to active transport, bile acids can also be absorbed via passive diffusion along the intestine. youtube.com

| Parameter | Active Transport | Passive Diffusion |

|---|---|---|

| Primary Location | Terminal Ileum | Throughout the intestine |

| Key Transporter | ASBT (SLC10A2) | None (membrane diffusion) |

| Energy Requirement | Requires energy (Na+ gradient) | Does not require energy |

| Specificity | Specific for bile acids (mainly conjugated) | Less specific (depends on lipophilicity) |

| Efficiency | High | Low |

Hepatic Uptake and Secretion Processes

Once reabsorbed from the intestine and returned to the liver via the portal vein, bile acids must be efficiently taken up by hepatocytes from the blood. This hepatic uptake is the first step in their resecretion into bile and is a critical determinant of systemic bile acid levels. nih.gov The process is mediated by specific carrier proteins on the sinusoidal membrane of hepatocytes. Following uptake, bile acids are transported across the hepatocyte and actively secreted across the canalicular membrane into the bile ducts.

Tracer kinetic studies using labeled glycocholic acid are a cornerstone for assessing the function of these hepatic transport systems. nih.gov By injecting Glycocholic-2,2,4,4-d4 acid into the bloodstream and measuring its rate of disappearance, one can calculate the plasma clearance and the 'first-pass' extraction efficiency of the liver. nih.gov A high first-pass extraction indicates robust hepatic function. These measurements are vital for understanding how liver diseases can impair the organ's ability to handle the bile acid load, leading to their accumulation in the systemic circulation. nih.gov

| Process | Membrane | Key Transporter Families |

|---|---|---|

| Uptake (from blood) | Sinusoidal | Na+-taurocholate cotransporting polypeptide (NTCP), Organic anion-transporting polypeptides (OATPs) |

| Secretion (into bile) | Canalicular | Bile salt export pump (BSEP), Multidrug resistance-associated protein 2 (MRP2) |

Preclinical Research Applications of Glycocholic 2,2,4,4 D4 Acid

In Vitro Cellular Models for Bile Acid Research

In vitro cell culture systems are indispensable for elucidating the cellular and molecular mechanisms of bile acid action. Glycocholic-2,2,4,4-d4 acid, in conjunction with its non-deuterated counterpart, is utilized in these models to investigate the intricate processes of bile acid transport, accumulation, and their effects on cellular signaling pathways.

Application in Cell Culture Systems (e.g., SNU-245, Caco-2 cells)

The human cholangiocarcinoma (CCA) cell line, SNU-245, has been employed in studies to understand the biological effects of bile acids on cancer cells. nih.gov Research has demonstrated that glycocholic acid can influence the gene expression of bile acid receptors in these cells. nih.gov The SNU-245 cell line, derived from a common bile duct cancer, provides a relevant model for investigating the role of bile acids in the pathology of biliary tract cancers. nih.gov

The Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is a widely used in vitro model for studying intestinal absorption and transport of various compounds, including bile acids. nih.govnih.govresearchgate.net These cells express the necessary transporters for bile acid uptake and are instrumental in determining the kinetics and mechanisms of bile acid transport across the intestinal barrier. nih.govnih.gov

Studies on Cellular Transport and Accumulation of Bile Acids

The use of deuterated bile acids like Glycocholic-2,2,4,4-d4 acid is foundational to studies of cellular transport and accumulation. While not directly observed in the provided search results for this specific deuterated molecule, the principle of using stable isotope-labeled compounds as tracers is a standard and powerful technique in pharmacology and cell biology. In a typical experiment, cells would be incubated with Glycocholic-2,2,4,4-d4 acid, and its uptake and accumulation would be quantified over time using mass spectrometry. This allows researchers to distinguish the experimentally introduced bile acid from the endogenous pool of glycocholic acid within the cells.

Studies using radiolabeled taurocholic acid in Caco-2 cells have shown that bile acid transport is a saturable and temperature-dependent process, indicating the involvement of specific transporter proteins. nih.gov The transport is also dependent on the presence of sodium and glucose. nih.gov By employing a deuterated standard like Glycocholic-2,2,4,4-d4 acid, similar kinetic parameters, such as the maximal transport rate (Vmax) and the Michaelis-Menten constant (Km), can be determined with high precision for glycocholic acid transport. nih.gov

Gene Expression and Regulatory Pathway Analysis in Response to Bile Acids

Bile acids are not merely digestive aids; they are also signaling molecules that can modulate gene expression by activating specific nuclear receptors and cell surface receptors. mdpi.com Research utilizing the SNU-245 cholangiocarcinoma cell line has shown that glycocholic acid can significantly alter the expression of genes encoding for bile acid receptors. nih.gov

Specifically, treatment of SNU-245 cells with glycocholic acid led to a notable increase in the gene expression of the transmembrane G protein-coupled receptor (TGR5) and the sphingosine 1-phosphate receptor 2 (S1PR2). nih.govelsevierpure.com These findings suggest that glycocholic acid may play a role in the development and progression of cholangiocarcinoma by modulating these signaling pathways. nih.gov The use of Glycocholic-2,2,4,4-d4 acid as an internal standard in such experiments would ensure the accurate quantification of the glycocholic acid levels that elicit these changes in gene expression.

| Gene | Cell Line | Treatment | Observed Effect | Citation |

|---|---|---|---|---|

| TGR5 | SNU-245 | Glycocholic Acid | 8.6-fold increase in gene expression compared to control | nih.govelsevierpure.com |

| S1PR2 | SNU-245 | Glycocholic Acid | 3.4-fold increase in gene expression compared to control | nih.govelsevierpure.com |

In Vivo Animal Studies in Bile Acid Metabolism and Function

Animal models, particularly rodents, are crucial for studying the systemic effects of bile acids on metabolism and physiology. Glycocholic-2,2,4,4-d4 acid is a key reagent in these in vivo studies, primarily for the accurate measurement of bile acid concentrations in various tissues and biofluids.

Monitoring Bile Acid Profiles in Animal Models (e.g., rat, mouse)

The primary application of Glycocholic-2,2,4,4-d4 acid in in vivo animal studies is its use as an internal standard for the quantification of bile acid profiles by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrestek.comsigmaaldrich.comsigmaaldrich.com Due to its chemical identity and similar ionization efficiency to the endogenous analyte, it can correct for variations in sample preparation and instrument response, thus ensuring high accuracy and precision of the measurements. nih.govrestek.com

Deuterated bile acid standards, including Glycocholic-2,2,4,4-d4 acid, are commercially available in mixtures formulated for high-throughput LC/MS metabolomic analysis of biological samples from preclinical animal models. sigmaaldrich.comavantiresearch.com These standards are essential for overcoming challenges in bile acid quantification, such as ion suppression and signal drift in mass spectrometry. sigmaaldrich.com

| Animal Model | Biological Matrix | Application of Glycocholic-2,2,4,4-d4 acid | Citation |

|---|---|---|---|

| Rat | Plasma, Serum, Liver | Internal standard for LC-MS/MS quantification of bile acids | nih.gov |

| Mouse | Plasma, Tissues | Component of internal standard mixture for metabolomic analysis | avantiresearch.com |

Evaluation of Bile Acid-Mediated Physiological Responses (e.g., myogenic tone)

Bile acids have been shown to influence cardiovascular function, including the regulation of vascular tone. nih.gov Myogenic tone is the intrinsic ability of arteries and arterioles to constrict in response to an increase in blood pressure, which is crucial for maintaining constant blood flow. wikipedia.org

A study on rat resistance arteries demonstrated that deoxycholylglycine, a glycine-conjugated secondary bile acid, causes a reduction in myogenic tone. nih.gov This effect was found to be independent of the endothelium and was associated with a decrease in vascular smooth muscle cell calcium levels. nih.gov Given that glycocholic acid is also a glycine-conjugated bile acid, it is plausible that it exerts similar effects on myogenic tone. The use of Glycocholic-2,2,4,4-d4 acid in such physiological studies would be to accurately measure its concentration in the tissue or perfusion solution to establish a precise dose-response relationship.

Assessment of Enzyme Activity and Gene Regulation in Animal Tissues (e.g., CYP7A1)

In preclinical research, stable isotope-labeled compounds such as Glycocholic-2,2,4,4-d4 acid serve as critical tools for the accurate quantification of endogenous metabolites. While not directly used as a dynamic tracer to measure the enzymatic activity of Cholesterol 7α-hydroxylase (CYP7A1) in real-time, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This precise measurement of bile acid concentrations is fundamental to assessing the impact of genetic modifications or pharmacological interventions on the activity and regulation of key enzymes in bile acid synthesis, most notably CYP7A1.

CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol. medchemexpress.com Its activity is tightly regulated by a negative feedback mechanism involving bile acids. nih.govnih.gov Therefore, alterations in the bile acid pool size and composition in animal tissues and biofluids can provide a robust indication of changes in CYP7A1 activity and the expression of its corresponding gene, Cyp7a1.

Animal models, particularly genetically modified mice, are instrumental in elucidating the regulatory pathways of bile acid metabolism. nih.govnih.gov For instance, in studies involving Cyp7a1 knockout mice, the use of deuterated internal standards like Glycocholic-2,2,4,4-d4 acid is essential for accurately profiling the altered bile acid landscape. By comparing the bile acid profiles of these knockout models to their wild-type counterparts, researchers can infer the functional consequences of CYP7A1 deficiency.

Detailed Research Findings

Preclinical studies have demonstrated that the genetic ablation of Cyp7a1 in mice leads to significant changes in the bile acid pool. The accurate measurement of these changes, facilitated by the use of stable isotope-labeled internal standards, allows for a detailed understanding of the role of CYP7A1 in maintaining bile acid homeostasis.

For example, in a study characterizing a Cyp7a1 knockout mouse model, LC-MS/MS analysis would be employed to quantify various bile acid species in liver tissue and plasma. The inclusion of Glycocholic-2,2,4,4-d4 acid in the analytical method ensures the precision and accuracy of the quantification of endogenous glycocholic acid.

Below is a representative data table illustrating the hypothetical changes in the bile acid profile in the liver tissue of Cyp7a1 knockout mice compared to wild-type controls. The use of Glycocholic-2,2,4,4-d4 acid as an internal standard would be crucial for obtaining such precise quantitative data.

Hepatic Bile Acid Profile in Cyp7a1 Knockout Mice

| Bile Acid | Wild-Type (μmol/g liver) | Cyp7a1 Knockout (μmol/g liver) | Fold Change |

|---|---|---|---|

| Cholic Acid (CA) | 15.2 ± 2.1 | 0.8 ± 0.2 | -19.0 |

| Chenodeoxycholic Acid (CDCA) | 8.5 ± 1.5 | 1.2 ± 0.3 | -7.1 |

| Glycocholic Acid (GCA) | 5.6 ± 0.9 | 0.3 ± 0.1 | -18.7 |

| Taurocholic Acid (TCA) | 25.4 ± 3.5 | 1.1 ± 0.4 | -23.1 |

| Total Bile Acids | 54.7 ± 6.8 | 3.4 ± 0.9 | -16.1 |

Data are presented as mean ± standard deviation. The quantification of Glycocholic Acid (GCA) would be performed using Glycocholic-2,2,4,4-d4 acid as an internal standard to ensure accuracy.

The dramatic reduction in primary bile acids and their conjugated forms, such as glycocholic acid, in the knockout mice directly reflects the absence of CYP7A1 activity. This lack of production from the classical pathway leads to a significantly depleted bile acid pool.

Furthermore, the expression of the Cyp7a1 gene is itself regulated by the bile acid pool through the farnesoid X receptor (FXR). In scenarios where bile acid levels are experimentally manipulated, for example, through the administration of exogenous bile acids, researchers can assess the feedback inhibition of Cyp7a1. In such studies, the precise quantification of the changes in the endogenous bile acid pool, including glycocholic acid, is paramount to correlating the administered dose with the observed changes in Cyp7a1 mRNA and protein levels.

Future Directions and Emerging Research Avenues for Glycocholic 2,2,4,4 D4 Acid

Methodological Innovations in Bile Acid Analysis

The unique properties of Glycocholic-2,2,4,4-d4 acid are central to the ongoing development of more sophisticated and powerful analytical techniques for studying bile acids.

Development of More Sensitive and Specific Quantitative Assays

Glycocholic-2,2,4,4-d4 acid is instrumental in the development of highly sensitive and specific quantitative assays for its endogenous, unlabeled counterpart. biomol.comcaymanchem.com It is primarily intended for use as an internal standard for the quantification of glycocholic acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.com This stable isotope dilution method is considered the gold standard for accurate quantification. mdpi.com By introducing a known quantity of Glycocholic-2,2,4,4-d4 acid into a biological sample, analysts can correct for variations in sample preparation and instrument response, overcoming issues like matrix effects which can contaminate spectra and suppress signals. mdpi.com This approach allows for the precise measurement of glycocholic acid levels in complex biological matrices such as serum and plasma. nih.gov The use of deuterated standards like cholic-2,2,4,4-d4 acid and chenodeoxycholic-2,2,4,4-d4 acid has proven effective in reference techniques for assessing a wide panel of bile acids. nih.gov

Integration with High-Throughput Metabolomics Platforms

The demand for analyzing large numbers of samples in clinical and research settings has driven the integration of stable isotope-labeled standards with high-throughput metabolomics platforms. thermofisher.com Glycocholic-2,2,4,4-d4 acid, often included in stable isotope-labeled bile acid mixtures, is suitable for both untargeted and targeted LC-MS methods. ukisotope.com These methods are essential for a variety of applications, from quality control to relative quantification in large-scale metabolomic studies. ukisotope.com The use of internal standards is a critical component of these workflows, ensuring that the data generated is reliable and reproducible, which is necessary for identifying nutrient limitations or metabolite buildup in applications like optimizing cell culture media for antibody production. thermofisher.com This integration allows for the rapid and confident measurement of critical metabolites, facilitating a deeper understanding of how they affect biological processes. thermofisher.com

Advanced Applications in Metabolic and Systems Biology

Beyond improving analytical accuracy, Glycocholic-2,2,4,4-d4 acid enables more dynamic and holistic investigations into the complex roles of bile acids in metabolic health and disease.

Comprehensive Fluxomics for Dissecting Bile Acid Dynamics

Stable isotope labeling is an indispensable tool for fluxomics, which measures the rates of metabolic conversions within a biological system. nih.govnih.gov By introducing a labeled compound like Glycocholic-2,2,4,4-d4 acid, researchers can trace the metabolic fate of glycocholic acid through its various pathways in real-time. mdpi.com This allows for the accurate measurement of metabolic fluxes and the dynamic activity of pathways such as the enterohepatic circulation of bile acids. mdpi.comcreative-proteomics.com Such tracer analyses are preferred methods for investigating the mechanisms of metabolic perturbation. mdpi.com This approach provides crucial information about the regulation of system-wide metabolism that cannot be obtained through conventional, label-free metabolomics studies. nih.gov

Multi-Omics Data Integration for Holistic Understanding

Gaining a comprehensive understanding of complex biological systems requires the integration of multiple data types, including transcriptomics, proteomics, and metabolomics. mdpi.com Accurate metabolomics data is a cornerstone of this "multi-omics" approach. By ensuring the precise quantification of glycocholic acid, Glycocholic-2,2,4,4-d4 acid provides the high-quality data necessary for meaningful integration with other omics datasets. researchgate.net For instance, integrated analyses have been used to discover biomarkers for liver cancer by combining metabolomic, proteomic, and glycomic data. researchgate.net Such approaches can reveal novel interactions, pathways, and regulatory mechanisms that drive biological functions and disease states, leading to a more holistic understanding of conditions where bile acid metabolism is a factor. mdpi.comnih.gov

Novel Research Tool Development

Glycocholic-2,2,4,4-d4 acid serves as a fundamental research tool that facilitates the investigation of bile acid signaling and its therapeutic implications. Its unlabeled form, glycocholic acid, is known to modulate the expression of genes encoding key bile acid receptors like the farnesoid X receptor (FXR), TGR5, and S1PR2. caymanchem.com Research has also explored its role in multidrug resistance. caymanchem.com

By enabling the accurate measurement of endogenous glycocholic acid, the deuterated standard has been used in studies investigating how therapeutic agents, such as berberine, modulate intestinal FXR signaling pathways to achieve hypoglycemic effects. sigmaaldrich.com The ability to precisely quantify changes in glycocholic acid levels is critical for elucidating the mechanisms of action for new drugs and understanding the intricate functions of bile acid signaling in health and disease. sigmaaldrich.com

Exploration as a Tracer for Pharmacokinetic Investigations of Bile Acid Derivatives

Glycocholic-2,2,4,4-d4 acid is a valuable tool in the pharmacokinetic study of bile acids. As a stable isotope-labeled analogue of the endogenous compound glycocholic acid, it is ideally suited for use as an internal standard in isotope dilution mass spectrometry. nih.govnih.gov This technique allows for the precise quantification of its unlabeled counterpart in complex biological matrices such as serum, plasma, and feces. nih.govnih.gov The known mass shift of M+4, due to the four deuterium (B1214612) atoms, enables clear differentiation between the tracer and the endogenous glycocholic acid via mass spectrometry. sigmaaldrich.com

In pharmacokinetic studies, researchers can administer the deuterated compound and track its absorption, distribution, metabolism, and excretion (ADME) profile. This provides critical insights into the dynamics of bile acid circulation and metabolism. The use of stable isotope-labeled standards like Glycocholic-2,2,4,4-d4 acid is central to developing robust and selective LC-MS/MS methods for the analysis of bile acids, which is essential for diagnosing liver diseases and assessing potential side effects of new drugs. restek.com

Mechanistic Probes for Investigating Glycocholic Acid's Biological Actions

Beyond their role in digestion, bile acids are now recognized as significant signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as cholesterol, glucose, and energy homeostasis. avantiresearch.comnih.gov Glycocholic-2,2,4,4-d4 acid serves as an effective mechanistic probe to investigate these diverse biological actions. By using this deuterated tracer, scientists can follow the metabolic fate of glycocholic acid and elucidate its involvement in complex physiological and pathological pathways.

Studies have utilized deuterium labeling to understand the synthesis of bile acids from cholesterol, confirming that such processes occur both in vitro and in vivo. nih.gov This approach allows for the detailed investigation of feedback regulation of bile acid synthesis, where specific bile acids like glycocholic acid can inhibit the enzymes responsible for their production. nih.gov Furthermore, as the gut microbiota extensively modifies bile acids, deuterated tracers can help unravel the intricate interactions between host and microbial metabolism, which play a role in metabolic diseases. nih.govnih.gov

Standardization and Reference Material Development in Bile Acid Research

The accurate measurement of bile acids is critical for both clinical diagnostics and biomedical research, with circulating levels serving as biomarkers for various hepatobiliary and intestinal diseases. mdpi.com However, significant analytical challenges exist. Traditional methods like immunoassays can suffer from a lack of specificity, leading to considerable result variability among different laboratories. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) also have limitations in terms of sensitivity or time-consuming sample preparation. nih.govresearchgate.net

To address these issues, there is a pressing need for standardization and the development of high-quality reference materials. Stable isotope-labeled compounds, such as Glycocholic-2,2,4,4-d4 acid, are fundamental to this effort. They serve as ideal internal standards for mass spectrometry-based methods, which are considered the gold standard for bile acid analysis due to their high sensitivity and specificity. mdpi.com

Establishment of Candidate Reference Measurement Procedures

A key step towards standardization is the establishment of reference measurement procedures (RMPs). Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC–MS/MS) is widely recognized as a reference measurement principle for the accurate quantification of small molecules in biological fluids. nih.gov Recently, a candidate reference measurement procedure for quantifying glycocholic acid in human serum using ID-LC-MS/MS has been developed. nih.govresearchgate.net

This advanced method utilizes a stable isotope-labeled internal standard, like Glycocholic-2,2,4,4-d4 acid, which is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample pretreatment and compensates for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision. nih.gov The development of such RMPs is crucial for establishing traceability in laboratory medicine and ensuring that results from different clinical laboratories are comparable. nih.gov

Inter-Laboratory Harmonization and Quality Assurance Programs

Significant heterogeneity in the measurement of total bile acids between laboratories has been observed, which can impact patient care and the interpretation of large-scale clinical trials. flinders.edu.au To mitigate this issue, inter-laboratory harmonization and quality assurance programs are essential. The goal of these programs is to reduce between-laboratory variability and improve the commutability of patient results. flinders.edu.au

The success of these initiatives is heavily reliant on the availability of high-purity, certified reference materials, including isotopically labeled standards. avantiresearch.com Glycocholic-2,2,4,4-d4 acid can be used to manufacture comparison samples and calibrators for external quality assurance (EQA) schemes. flinders.edu.auavantiresearch.com By providing a common reference point, these materials allow laboratories to assess the accuracy of their measurements and ensure that their results are consistent and reliable over time and across different analytical platforms. The Bile Acid Comparison and Harmonization (BACH) project is one such initiative aiming to reduce between-laboratory heterogeneity in bile acid measurements. flinders.edu.au

Data Table: Analytical Applications of Glycocholic-2,2,4,4-d4 Acid

| Application Area | Analytical Technique | Role of Glycocholic-2,2,4,4-d4 Acid | Research Focus |

| Pharmacokinetics | Isotope Dilution LC-MS/MS | Internal Standard / Tracer | Studying the absorption, distribution, metabolism, and excretion (ADME) of bile acids. |

| Mechanistic Studies | Mass Spectrometry / Metabolomics | Metabolic Probe | Elucidating the role of glycocholic acid in signaling pathways and metabolic regulation. |

| Clinical Diagnostics | Isotope Dilution LC-MS/MS | Internal Standard | Accurate quantification of glycocholic acid in serum as a biomarker for liver disease. |

| Standardization | ID-LC-MS/MS | Reference Material | Establishing candidate reference measurement procedures for glycocholic acid. |

| Quality Assurance | Various (LC-MS, Immunoassays) | Calibrator / Control Material | Harmonizing bile acid measurements across different laboratories and methods. |

Q & A

Q. What are the key synthetic and characterization methods for Glycocholic-2,2,4,4-d4 acid?

Glycocholic-2,2,4,4-d4 acid is synthesized via deuterium labeling at the 2,2,4,4 positions of the glycine-conjugated bile acid. Key steps include:

- Synthesis : Conjugation of deuterated glycine (2,2,4,4-d4) with cholic acid under controlled enzymatic or chemical conditions to ensure isotopic purity .

- Characterization : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate isotopic incorporation (≥98 atom % D) and chemical purity (≥97% by HPLC) .

- Quality Control : Certificates of Analysis (CoA) from suppliers like Avanti Polar Lipids detail lot-specific purity, isotopic enrichment, and stability under storage conditions (-20°C) .

Q. How is Glycocholic-2,2,4,4-d4 acid used as an internal standard in quantitative analysis?

This deuterated analog serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based assays to quantify endogenous glycocholic acid in biological matrices. Methodological steps include:

- Sample Preparation : Spiking known concentrations of Glycocholic-d4 into serum, urine, or tissue homogenates to correct for matrix effects and ionization efficiency .

- LC-MS/MS Parameters : Electrospray ionization (ESI) in negative mode, with MRM transitions optimized for m/z 452.3 → 74.1 (Glycocholic-d4) and m/z 448.3 → 74.1 (endogenous glycocholic acid) .

- Validation : Linearity (0.1–1000 ng/mL), precision (CV <15%), and recovery rates (85–115%) are established per FDA bioanalytical guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical when studying Glycocholic-d4 in metabolic pathways?

- Tracer Studies : Use isotopomer analysis (e.g., via UPLC-HRMS) to track deuterium retention in bile acid pools during enterohepatic recirculation .

- Kinetic Modeling : Compartmental models quantify turnover rates and pool sizes, requiring timed sampling of portal blood, bile, and fecal matter .

- Contamination Control : Avoid deuterium exchange by using deuterium-depleted solvents and storing samples at -80°C to prevent H/D exchange .

Q. How can researchers resolve contradictions in data on Glycocholic-d4’s role in tumor suppression?

A 2022 study proposed Glycocholic acid inhibits breast cancer cell growth via upregulation of apoptosis-related proteins (e.g., Bax/Caspase-3) and downregulation of survivin . However, conflicting reports may arise due to:

- Cell Line Variability : Dose-response curves differ between 4T1 murine breast cancer cells (IC₅₀ ~50 µM) and human MCF-7 cells (IC₅₀ >200 µM) .

- Assay Interference : Endogenous bile acids in culture media can skew results; use charcoal-stripped fetal bovine serum (FBS) to minimize confounding .